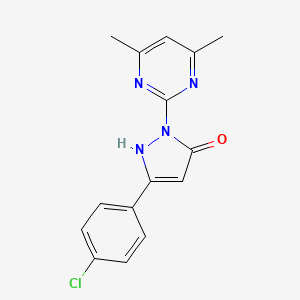
N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as DMXAA, is a small molecule that has gained significant attention in the field of cancer research due to its potential as an anti-tumor agent. This compound was first discovered in the late 1990s and has since been the subject of numerous studies investigating its synthesis, mechanism of action, and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is not fully understood, but it is believed to act through the stimulation of the immune system and the induction of tumor necrosis. N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. This activation leads to the recruitment of immune cells to the tumor site, where they can attack and destroy cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been shown to have several biochemical and physiological effects, including the activation of the immune system, the induction of tumor necrosis, and the inhibition of angiogenesis. N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide in lab experiments is its ability to induce tumor necrosis, which can be used to study the effects of cell death on tumor growth and progression. However, N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has also been shown to have limitations in terms of its specificity and toxicity. It can activate the immune system in non-specific ways, leading to potential side effects and toxicity.
Orientations Futures
There are several future directions for the study of N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, including the development of more specific and less toxic analogs, the investigation of its potential in combination with other cancer therapies, and the exploration of its use in other disease models. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves several steps, including the reaction of 2-amino-8-quinolineol with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with morpholine and 2,3-dimethylphenyl magnesium bromide. The final product is obtained through a series of purification and isolation steps.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been extensively studied for its potential as an anti-tumor agent. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including melanoma, lung, and colon cancer. In preclinical studies, N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-5-3-7-19(17(16)2)24-22(27)15-29-20-8-4-6-18-9-10-21(25-23(18)20)26-11-13-28-14-12-26/h3-10H,11-15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRBXOQKYEARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

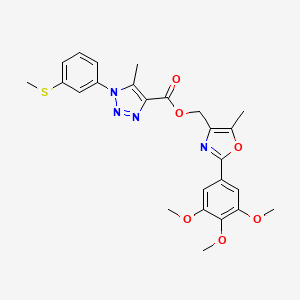
![1,7-dimethyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943991.png)
![2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride](/img/structure/B2943992.png)
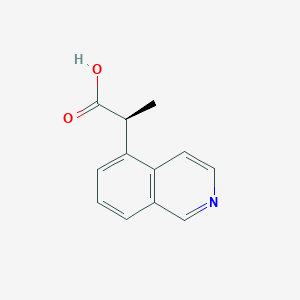
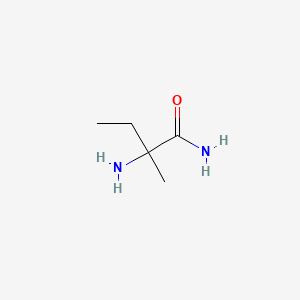
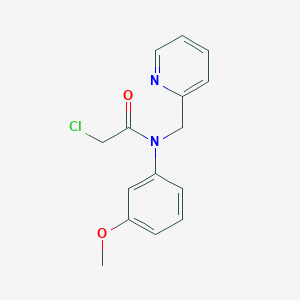
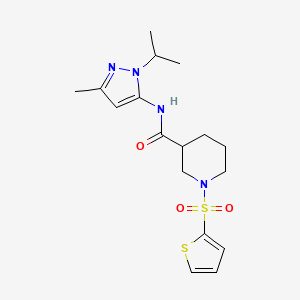
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2944000.png)
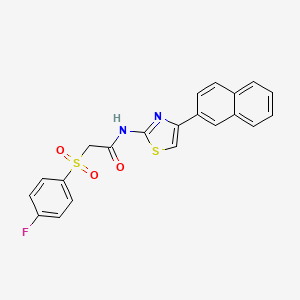
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2944005.png)

![6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2944007.png)
![6-methoxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2944008.png)
